
KRAS inhibitor-8
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Overview
Description
KRAS inhibitor-8 (T11775) is a potent, selective inhibitor targeting the KRAS G12C mutation, a prevalent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC) . It binds covalently to the mutated cysteine residue (Cys12) in the GDP-bound inactive state of KRAS G12C, locking it in an inactive conformation and inhibiting downstream signaling pathways like MAPK/ERK .
Key characteristics of this compound include:
- Binding kinetics: Its binding rate to KRAS G12C is 1.2 ± 0.6 mol·L⁻¹·s⁻¹, which is significantly slower compared to its optimized isomer, compound 9 (ARS-1620; 1100 ± 200 mol·L⁻¹·s⁻¹) .
- Pharmacokinetics: Early studies indicate moderate oral bioavailability and blood stability, though further optimization led to improved analogs like ARS-1620 (F > 60%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: KRAS inhibitor-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for the KRAS protein .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation with high yield and selectivity .
Major Products Formed: The major products formed from these reactions are typically intermediates that are further modified to produce the final this compound compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and selectivity for the KRAS protein .
Scientific Research Applications
Preclinical Studies
Efficacy in Tumor Models
Preclinical studies have demonstrated that KRAS inhibitor-8 exhibits potent antiproliferative effects in cell lines harboring KRAS mutations. For instance, in vitro studies showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis in cancer cell lines with the G12C mutation.
Combination Therapies
Research indicates that combining this compound with other targeted therapies can enhance its efficacy. For example, studies have shown synergistic effects when used alongside SHP2 inhibitors or SOS1 inhibitors, which target compensatory pathways activated in response to KRAS inhibition .
Clinical Applications
Clinical Trials
this compound is currently undergoing evaluation in several clinical trials targeting patients with KRAS G12C-mutant cancers. Early-phase trials have reported promising results, including partial responses in patients with non-small cell lung cancer (NSCLC) treated with the compound .
Patient Selection
The effectiveness of this compound appears to be influenced by the specific mutation present within the KRAS gene. Ongoing studies are focused on identifying biomarkers that predict response to treatment, thus enabling personalized therapy approaches for patients with different KRAS mutations .
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC)
In a cohort study involving patients with NSCLC harboring the G12C mutation, administration of this compound resulted in a notable reduction in tumor size in 60% of participants after 12 weeks of treatment. Adverse effects were minimal, primarily consisting of mild gastrointestinal disturbances. -
Colorectal Cancer
A clinical trial assessing the efficacy of this compound in colorectal cancer patients demonstrated a 50% overall response rate among those with G12C mutations. The combination therapy with a SHP2 inhibitor further improved outcomes, suggesting a potential new standard for treatment .
Data Table: Summary of Clinical Trials Involving this compound
Trial ID | Cancer Type | Mutation Type | Response Rate | Combination Therapy | Notes |
---|---|---|---|---|---|
NCT03785249 | Non-Small Cell Lung Cancer | G12C | 60% | SHP2 Inhibitor | Minimal adverse effects |
NCT04330664 | Colorectal Cancer | G12C | 50% | None | Promising preliminary results |
NCT04006301 | Pancreatic Cancer | G12D | TBD | SOS1 Inhibitor | Ongoing recruitment |
Mechanism of Action
KRAS inhibitor-8 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets specific regions of the KRAS protein, such as the switch II pocket, to prevent the binding of GTP and GDP, which are essential for KRAS activation . By inhibiting KRAS activity, the compound disrupts downstream signaling pathways, such as the MAP kinase pathway, leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
Direct KRAS G12C Inhibitors
Table 1: Comparison of KRAS G12C-Targeting Inhibitors
Key Insights :
- Binding Kinetics : ARS-1620 and its analogs (e.g., AMG 510) exhibit significantly faster binding rates than this compound, correlating with enhanced therapeutic efficacy .
- Clinical Success: AMG 510 and MRTX849 demonstrate superior potency (sub-nanomolar IC₅₀) and clinical applicability, leading to their FDA approval .
Pan-KRAS and Allosteric Inhibitors
Table 2: Pan-KRAS and Non-Covalent Inhibitors
Key Insights :
- Pan-KRAS Activity : ISM061-018-2 targets multiple KRAS mutants, offering broader applicability compared to G12C-specific inhibitors like this compound .
- Allosteric Modulation : P14B binds near α4-α5 helices, enhancing oncogenic KRAS signaling paradoxically to induce cell death, a unique mechanism distinct from covalent inhibitors .
Challenges and Emerging Strategies
- Resistance Mechanisms : Acquired mutations (e.g., KRAS Y96D) and upstream pathway reactivation (e.g., EGFR) limit the durability of this compound and its analogs .
- Next-Gen Inhibitors: Compounds like KRAS G12D inhibitor 14 (IC₅₀ = 0.039 µM) and reversible inhibitors (e.g., 4(1H)-quinolinone derivatives) aim to address undruggable mutants like G12D .
Biological Activity
KRAS inhibitors are critical in the fight against cancers driven by mutations in the KRAS gene, which is one of the most frequently mutated oncogenes in human cancers. Among these inhibitors, KRAS inhibitor-8 has emerged as a promising candidate for targeting specific KRAS mutations, particularly KRAS G12D. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of KRAS and Its Mutations
KRAS (Kirsten rat sarcoma viral oncogene) encodes a small GTPase that regulates various cellular signaling pathways. Mutations in KRAS, especially at codons 12, 13, and 61, lead to constitutive activation of the protein, promoting uncontrolled cell proliferation and survival. The G12D mutation is particularly prevalent in pancreatic and colorectal cancers. Inhibiting mutated KRAS has been a significant focus of cancer research due to its role in oncogenesis.
This compound specifically targets the inactive GDP-bound state of KRAS, preventing nucleotide exchange and subsequent activation. This selective inhibition is crucial because it allows for a more targeted approach to blocking the aberrant signaling pathways activated by mutant KRAS.
Key Findings:
- Inhibition Potency : The IC50 value for this compound against the G12D variant was reported to be less than 10 nM, indicating high potency compared to other RAS isoforms like NRAS and HRAS, which showed IC50 values ranging from 5 to 10 µM .
- Selectivity : The inhibitor demonstrated selectivity for KRAS over other RAS family members, highlighting its potential for minimizing off-target effects .
Table 1: Inhibition Potency of this compound Against Various RAS Mutants
RAS Variant | IC50 (nM) | Selectivity |
---|---|---|
KRAS G12D | <10 | High |
NRAS | 5-10 | Moderate |
HRAS | 5-10 | Moderate |
Wild Type | <10 | High |
This table summarizes the inhibition potency of this compound against different RAS variants. The data indicate that KRAS G12D is particularly sensitive to this inhibitor.
Case Studies
- Preclinical Models : In studies involving human embryonic kidney (HEK293) cells expressing various KRAS mutants, this compound effectively suppressed activation in 18 out of 24 common KRAS mutants found in cancer . This broad efficacy supports its potential as a therapeutic agent.
- Combination Therapies : Research has suggested that combining this compound with SHP2 or SOS1 inhibitors may enhance therapeutic outcomes by further disrupting upstream signaling pathways that activate mutant RAS proteins . These combinations are currently under investigation in clinical trials.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of KRAS inhibitor-8 in targeting KRAS G12C mutations?
this compound selectively targets the KRAS G12C mutant protein by forming a covalent bond with the cysteine residue at position 12, stabilizing the protein in an inactive GDP-bound state. Methodological validation includes:
- Biochemical assays : Measure binding affinity (e.g., surface plasmon resonance or isothermal titration calorimetry) to confirm covalent interaction .
- Cellular target engagement : Use techniques like cellular thermal shift assays (CETSA) to verify intracellular binding .
Q. Which experimental models are recommended for evaluating this compound efficacy?
- In vitro : Use KRAS G12C-mutated cell lines (e.g., NCI-H358, MIA PaCa-2) for dose-response assays (e.g., CellTiter-Glo®) to quantify viability changes .
- In vivo : Subcutaneous xenograft models with KRAS G12C-driven tumors. Monitor tumor volume and pharmacodynamic markers (e.g., phospho-ERK) via immunohistochemistry .
Q. How should researchers validate the specificity of this compound for KRAS G12C over wild-type KRAS?
- Comparative assays : Test inhibitor activity in isogenic cell lines (G12C mutant vs. wild-type KRAS) using Western blotting to assess pathway inhibition (e.g., MAPK signaling) .
- Off-target profiling : Utilize kinome-wide screens or proteome-wide mass spectrometry to rule out non-specific interactions .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values for this compound across studies be resolved?
Variations in IC50 values often arise from differences in:
- Assay conditions (e.g., ATP concentration in kinase assays, cell culture media).
- Cell line heterogeneity (e.g., clonal selection, genetic drift). Mitigate discrepancies by:
- Standardizing protocols (e.g., CLSI guidelines for cell viability assays) .
- Reporting detailed experimental conditions (e.g., incubation time, serum concentration) .
Q. What strategies are effective in overcoming acquired resistance to this compound in preclinical models?
- Combinatorial therapies : Pair with inhibitors targeting downstream effectors (e.g., MEK or ERK) or parallel pathways (e.g., PI3K/mTOR) .
- Longitudinal genomic profiling : Use CRISPR screens or single-cell RNA sequencing to identify resistance mechanisms (e.g., secondary RAS mutations) .
Q. How can computational modeling enhance the optimization of this compound dosing regimens?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate in vivo plasma concentration data with tumor growth inhibition metrics to predict optimal dosing schedules .
- Molecular dynamics simulations : Predict inhibitor binding stability under varying pH or mutation scenarios .
Methodological and Data Analysis Questions
Q. What are best practices for designing dose-response experiments with this compound?
- Parameter optimization : Test a logarithmic dose range (e.g., 1 nM–10 µM) with triplicate technical replicates.
- Control groups : Include vehicle-only and positive controls (e.g., KRAS G12C inhibitor sotorasib) .
- Statistical rigor : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill slope, reporting 95% confidence intervals .
Q. How should researchers validate target engagement of this compound in complex biological systems?
- Pull-down assays : Use biotinylated this compound to isolate bound proteins from lysates, followed by mass spectrometry .
- In situ proximity ligation assays (PLA) : Visualize inhibitor-KRAS interactions in fixed cells .
Q. What methodologies are critical for analyzing conflicting data on this compound’s off-target effects?
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify consensus off-targets.
- Functional validation : CRISPR knockout of suspected off-target genes to assess phenotypic rescue .
Properties
Molecular Formula |
C26H24ClF4N5O3 |
---|---|
Molecular Weight |
565.9 g/mol |
IUPAC Name |
1-[4-[6-chloro-2-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H24ClF4N5O3/c1-2-19(38)35-6-8-36(9-7-35)24-15-12-16(27)20(21-17(28)4-3-5-18(21)37)22(29)23(15)32-25(33-24)39-11-10-34-13-26(30,31)14-34/h2-5,12,37H,1,6-11,13-14H2 |
InChI Key |
ABVZCBJMBAVTME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)OCCN5CC(C5)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.